PDE5 Inhibitory Potency: R-Avanafil (IC50 5.2 nM) vs. Comparator PDE5 Inhibitors
R-Avanafil demonstrates potent inhibition of PDE5 with an in vitro IC50 of 5.2 nM . This potency is comparable to tadalafil (IC50 4.0 nM) but is lower than that observed for sildenafil (IC50 1.6 nM) and vardenafil (IC50 0.1 nM) under similar assay conditions . This quantitative difference in potency defines the required concentration for maximal PDE5 inhibition in experimental models.
| Evidence Dimension | In vitro PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.2 nM |
| Comparator Or Baseline | Sildenafil: 1.6 nM; Vardenafil: 0.1 nM; Tadalafil: 4.0 nM |
| Quantified Difference | 3.25x less potent than sildenafil; 52x less potent than vardenafil; 1.3x less potent than tadalafil |
| Conditions | In vitro enzyme inhibition assay using recombinant human PDE5 |
Why This Matters
This data guides researchers in selecting the appropriate concentration of R-Avanafil for in vitro and cell-based assays, ensuring that observed effects are due to on-target PDE5 inhibition rather than non-specific activity.
- [1] Katz EG, et al. Ther Clin Risk Manag. 2014 Aug 27;10:701-10. Table 3. doi:10.2147/TCRM.S41580. View Source
